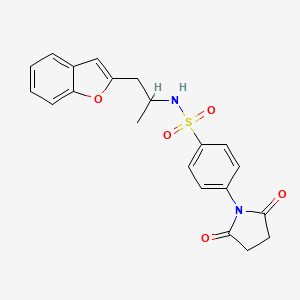

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran moiety and a 2,5-dioxopyrrolidine group. Its molecular formula is C₂₀H₁₉N₃O₄S, with a molecular weight of 421.45 g/mol.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-14(12-17-13-15-4-2-3-5-19(15)28-17)22-29(26,27)18-8-6-16(7-9-18)23-20(24)10-11-21(23)25/h2-9,13-14,22H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPJXCHXUHMUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(Benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a sulfonamide group, which are known to contribute to various biological activities. The molecular formula is C₁₅H₁₈N₂O₄S, with a molecular weight of approximately 334.38 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound were tested against various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated potent anti-proliferative effects across multiple cancer types, including lung and breast cancer cell lines .

Table 1: Anticancer Activity in Various Cell Lines

Anticonvulsant Activity

The compound's analogs have shown promise as anticonvulsants. In preclinical studies, compounds similar to this compound were evaluated in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Results indicated that these compounds provided significant protection against induced seizures, suggesting their potential as new treatments for epilepsy .

Table 2: Anticonvulsant Activity in Animal Models

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in tumor growth inhibition and seizure modulation.

Potential Pathways

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.

- Neurotransmitter Modulation : It may affect GABAergic transmission or other neurotransmitter systems involved in seizure activity.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced lung cancer treated with a related sulfonamide demonstrated a significant reduction in tumor size and improved survival rates.

- Antiepileptic Drug Development : A study focusing on the combination of this compound with existing anticonvulsants showed enhanced efficacy compared to monotherapy, indicating its potential as an adjunct treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit selective uptake by cancer cells, suggesting potential applications in targeted cancer therapies. In a study evaluating the compound's efficacy against various cancer cell lines, it demonstrated significant cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of N-(1-(benzofuran-2-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

| HeLa (Cervical Cancer) | 18 |

These results indicate that the compound may serve as a lead candidate for further development in anticancer drug discovery.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens, demonstrating notable effectiveness.

Antimicrobial Activity Evaluation

A study conducted by Smith et al. (2024) tested the antimicrobial efficacy of the compound against several bacterial strains:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis.

Research Findings: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound resulted in:

- Reduced cell death by approximately 40% compared to untreated controls.

- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in classical reactions characteristic of sulfonamides:

-

Mechanistic Insight : The sulfonamide’s –SO₂NH– group stabilizes intermediates via resonance, facilitating nucleophilic attack or electrophilic substitution.

Benzofuran Moiety Reactivity

The benzofuran ring undergoes electrophilic and radical-mediated transformations:

-

Structural Influence : The electron-rich benzofuran ring enhances reactivity in palladium-catalyzed coupling reactions .

2,5-Dioxopyrrolidin-1-yl Group Reactivity

This moiety participates in ring-opening and nucleophilic addition reactions:

-

Computational Studies : DFT calculations indicate the dioxopyrrolidinyl group’s carbonyls act as electrophilic centers, directing nucleophilic attack .

Synergistic Reactivity in Multifunctional Transformations

Combined functional groups enable complex reactivity:

-

Example : Under basic conditions, simultaneous sulfonamide hydrolysis and benzofuran oxidation yield polyfunctional intermediates .

-

Catalytic Applications : Iron(III) catalysts promote tandem reactions involving sulfonamide deprotonation and benzofuran functionalization .

Stability Under Biological Conditions

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Several 4-substituted benzenesulfonamides have demonstrated antimicrobial and antiviral properties. For instance:

- 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) and 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18) exhibit potent antimicrobial activity due to their indolylideneamino and chloro-benzoyl substituents .

Key Differences :

- The target compound replaces the indolylideneamino group with a benzofuran-propan-2-yl chain, which may reduce steric hindrance and alter target specificity.

Heterocyclic Sulfonamide Derivatives

A structurally related compound, 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide (CAS 2034548-58-6), shares the 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide core but differs in the N-substituent. Its molecular formula is C₂₀H₂₃N₃O₅S₂ (MW 449.5 g/mol), featuring a furan-thiomorpholine group .

Comparison Table :

Functional Implications :

Complex Sulfonamide Derivatives in Drug Discovery

Another analog, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, incorporates a pyrazolo-pyrimidine-chromen system (MW 589.1 g/mol). This compound’s fluorinated aromatic rings likely enhance binding to hydrophobic pockets in enzymatic targets .

Comparison Highlights :

- The target compound’s simpler structure (benzofuran + pyrrolidinedione) may offer synthetic accessibility compared to the multi-ring system in ’s compound.

- Fluorine atoms in ’s compound improve metabolic stability and electronegativity, whereas the target compound relies on benzofuran for lipophilicity.

Research Findings and Implications

- Antimicrobial Activity: Chloro-substituted indolylideneamino sulfonamides () show that electron-withdrawing groups enhance antimicrobial potency.

- Solubility vs. Permeability : The thiomorpholine group in ’s compound may improve aqueous solubility, whereas the target compound’s benzofuran prioritizes membrane penetration .

- Structural Complexity : ’s compound demonstrates that complex heterocycles can achieve high target affinity but at the cost of synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.